2-Chloro-5-methyl-4-phenylmethoxypyrimidine
Description
2-Chloro-5-methyl-4-phenylmethoxypyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 2, a methyl group at position 5, and a phenylmethoxy group at position 4. Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance, often serving as intermediates in drug synthesis or active pharmaceutical ingredients (APIs) themselves.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-14-12(13)15-11(9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
ARVKTISTUPUBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-phenylmethoxypyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with phenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-4-phenylmethoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized derivatives.
Reduction: Products include reduced forms of the compound.
Coupling reactions: Products include biaryl compounds.
Scientific Research Applications
2-Chloro-5-methyl-4-phenylmethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-phenylmethoxypyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes through its interaction with cellular components.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent positions and functional groups on the pyrimidine ring significantly affect molecular interactions, solubility, and stability. Below is a comparative analysis of key analogs:
Key Observations :
- Phenylmethoxy Group : The 4-phenylmethoxy group introduces aromaticity and bulkiness, improving lipophilicity and membrane permeability compared to smaller substituents like methoxy or methyl .
- Methyl vs. Amino Groups: The 5-methyl group in the target compound contrasts with 5-amino analogs (e.g., 2-Chloro-4-methylpyrimidin-5-amine), which exhibit stronger hydrogen-bonding capacity but lower metabolic stability .
Biological Activity
2-Chloro-5-methyl-4-phenylmethoxypyrimidine (2C5MP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and environmental microbiology. This article delves into the biological activity of 2C5MP, highlighting its mechanisms of action, degradation pathways, and relevant case studies.
Chemical Structure and Properties
2C5MP is a pyrimidine derivative characterized by the presence of a chloro group, a methyl group, and a phenylmethoxy substituent. Its chemical structure facilitates interactions with biological systems, making it a candidate for various applications in pharmaceuticals and bioremediation.
Mechanisms of Biological Activity
The biological activity of 2C5MP can be attributed to several mechanisms:
- Enzymatic Interactions : Studies have shown that 2C5MP can be metabolized by specific bacterial strains, indicating its role as a substrate in microbial degradation processes. For example, strain CNP-8 has been identified to utilize 2C5MP as a sole carbon source, demonstrating its biodegradability and potential for environmental applications .
- Toxicity and Inhibition : At higher concentrations, 2C5MP exhibits toxic effects on microbial growth. Research indicates that concentrations exceeding 0.7 mM lead to negligible degradation rates due to inhibitory effects on the degrading microorganisms . This concentration-dependent toxicity is critical for understanding its environmental impact and designing effective bioremediation strategies.
Biodegradation Studies
A significant aspect of the biological activity of 2C5MP involves its degradation by microorganisms. The following table summarizes key findings from studies on the biodegradation kinetics of 2C5MP by strain CNP-8:
| Substrate Concentration (mM) | Time for Complete Degradation (h) | Maximum Degradation Rate (μM/h) |
|---|---|---|
| 0.3 | 36 | 21.2 ± 2.3 |
| 0.4 | 42 | - |
| 0.5 | 54 | - |
| 0.6 | 90 | - |
These results illustrate that strain CNP-8 efficiently degrades lower concentrations of 2C5MP while exhibiting a lag phase before active degradation occurs . The modified Gompertz model effectively describes the biodegradation kinetics, providing insights into the dynamics of microbial metabolism in response to varying substrate concentrations.
Case Studies
- Microbial Utilization : In a study exploring the microbial degradation of chloronitrophenols, strain CNP-8 was shown to metabolize both 2C5MP and meta-nitrophenol (MNP), with growth correlated to substrate utilization. The study highlighted that the degradation pathway involved partial reductive mechanisms, releasing ammonium as a byproduct .
- Environmental Impact : Another investigation focused on the ecological implications of using 2C5MP in agricultural settings revealed that while it can enhance crop yields, its persistence in soil could pose risks to non-target microbial communities if not managed properly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
